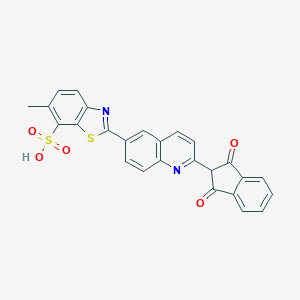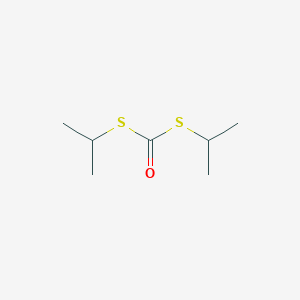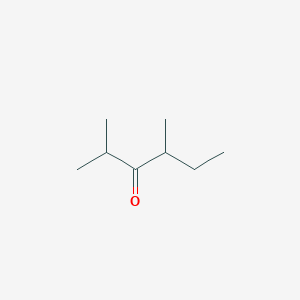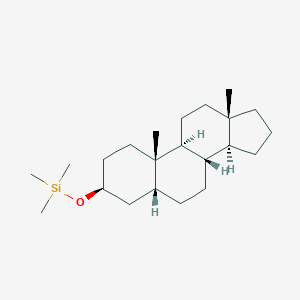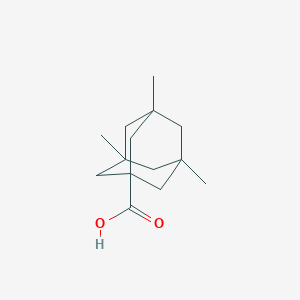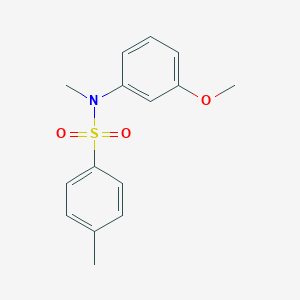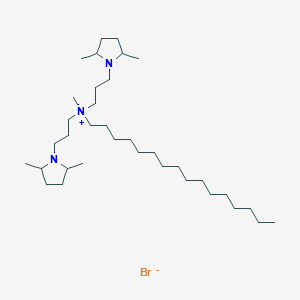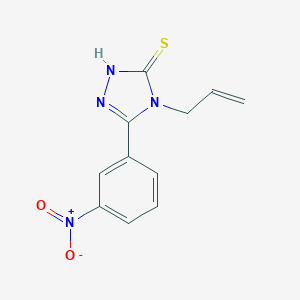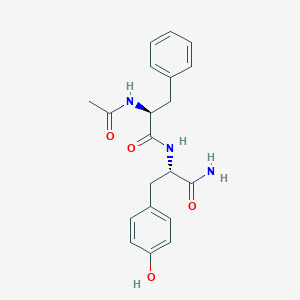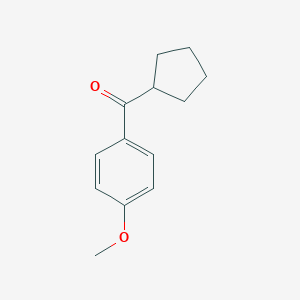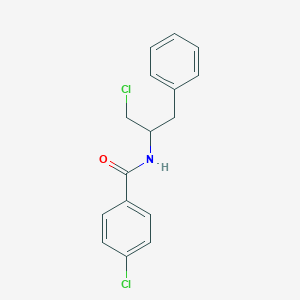
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane is a chemical compound that is widely used in scientific research. It is also known as CPP or CPP-ACP, and it is a derivative of casein phosphopeptide. CPP-ACP has been found to have many potential applications in the fields of dentistry, medicine, and biochemistry.
Mechanism Of Action
The mechanism of action of CPP-ACP is not fully understood. However, it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent tooth decay. It may also work by promoting the remineralization of tooth enamel and by inhibiting the growth of bacteria that cause dental caries.
Biochemical And Physiological Effects
CPP-ACP has been found to have a number of biochemical and physiological effects. It has been shown to promote the remineralization of tooth enamel, inhibit the growth of bacteria that cause dental caries, and reduce dental hypersensitivity. It has also been found to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of CPP-ACP for lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and purify. However, one limitation is that it can be expensive to produce in large quantities.
Future Directions
There are many potential future directions for research on CPP-ACP. One area of interest is the development of new dental materials that incorporate CPP-ACP. Another area is the use of CPP-ACP in drug delivery systems for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and to explore its potential applications in other scientific fields.
Synthesis Methods
The synthesis of CPP-ACP involves the reaction of p-chlorobenzoyl chloride with 1-chloro-3-phenylpropane in the presence of a base. The resulting product is then purified by recrystallization.
Scientific Research Applications
CPP-ACP has been extensively studied for its potential applications in various scientific fields. In dentistry, it has been found to be effective in preventing tooth decay and treating dental hypersensitivity. It has also been used in the development of dental materials such as resin composites and dental adhesives. In medicine, CPP-ACP has been studied for its potential use in drug delivery systems and in the treatment of diseases such as osteoporosis. In biochemistry, CPP-ACP has been used as a model system for studying protein-peptide interactions.
properties
CAS RN |
19071-61-5 |
|---|---|
Product Name |
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane |
Molecular Formula |
C16H15Cl2NO |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-chloro-N-(1-chloro-3-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO/c17-11-15(10-12-4-2-1-3-5-12)19-16(20)13-6-8-14(18)9-7-13/h1-9,15H,10-11H2,(H,19,20) |
InChI Key |
KXAVHZVNXIENGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl |
synonyms |
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



